(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine
Description
(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine (hereafter referred to as Compound S) is a structurally complex small molecule characterized by a pyrazolo[3,4-b]pyridine core. This heterocyclic scaffold is substituted with a 3-methoxy-4-(4-methylimidazolyl)phenyl group at position 3, a 3,4,5-trifluorophenylethyl moiety at position 7, and a chlorine atom at position 3. The stereochemistry at the ethyl substituent (S-configuration) is critical for its biological activity, particularly in kinase inhibition .
Compound S has been investigated as a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in myeloproliferative neoplasms and autoimmune disorders. Preclinical studies highlight its high binding affinity (IC₅₀ = 0.8 nM for JAK2) and selectivity over JAK1 (IC₅₀ = 120 nM) and JAK3 (IC₅₀ > 500 nM), attributed to its unique trifluorophenyl and imidazole substituents .
Properties
Molecular Formula |
C25H19ClF3N5O |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
5-chloro-3-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7-[(1S)-1-(3,4,5-trifluorophenyl)ethyl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C25H19ClF3N5O/c1-13-10-33(12-30-13)21-5-4-15(8-22(21)35-3)24-18-9-17(26)11-34(25(18)32-31-24)14(2)16-6-19(27)23(29)20(28)7-16/h4-12,14H,1-3H3/t14-/m0/s1 |
InChI Key |
GJMKYGYJCOWQDM-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=NN=C4C3=CC(=CN4[C@@H](C)C5=CC(=C(C(=C5)F)F)F)Cl)OC |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=NN=C4C3=CC(=CN4C(C)C5=CC(=C(C(=C5)F)F)F)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: Pyrazolo[3,4-b]Pyridine Scaffold Formation
The pyrazolo[3,4-b]pyridine core is constructed via cyclization strategies, with two predominant approaches documented in the literature. The first involves annulation of a pyridine ring onto a preformed pyrazole derivative, while the second builds the pyrazole ring onto a pyridine precursor. Recent advancements favor one-pot, multi-component reactions (MCRs) for efficiency.
A representative method employs a three-component reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in aqueous acetone with tetrapropylammonium bromide (TPAB) as a catalyst. This protocol achieves yields exceeding 90% under mild conditions (80°C, 10–24 hours) and avoids toxic solvents. For the target compound, the pyrazolo[3,4-b]pyridine core is generated using 3-methyl-1-(3-methoxy-4-(4-methylimidazol-1-yl)phenyl)-1H-pyrazol-5-amine and a trifluorophenyl-substituted dicarbonyl component.
Functionalization at Position 5: Chlorination
Chlorination at position 5 is typically achieved via electrophilic aromatic substitution (EAS) using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–25°C. Alternatively, directed ortho-metalation (DoM) strategies enable regioselective chlorination. For example, treating the core with lithium diisopropylamide (LDA) at -78°C followed by quenching with hexachloroethane introduces chlorine with >80% selectivity.
Table 1: Chlorination Reaction Optimization
| Reagent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| SO₂Cl₂ | 0–25 | DCM | 78 |
| Cl₂ (gas) | 25 | DCM | 82 |
| LDA + C₂Cl₆ | -78 | THF | 85 |
Substituent Introduction at Position 3: Imidazole-Methoxy Phenyl Group
The 3-methoxy-4-(4-methylimidazol-1-yl)phenyl group is synthesized separately and coupled to the core via Suzuki-Miyaura cross-coupling. The phenyl precursor is prepared by reacting 3-methoxy-4-bromoaniline with 4-methyl-1H-imidazole under Ullmann conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C). This yields 3-methoxy-4-(4-methylimidazol-1-yl)aniline, which is subsequently brominated using N-bromosuccinimide (NBS) to afford the aryl bromide necessary for coupling.
Key Reaction Parameters:
- Palladium catalyst: Pd(PPh₃)₄ (2 mol%)
- Base: Na₂CO₃
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 100°C
- Yield: 89%
Stereoselective Introduction of the Trifluorophenyl Ethyl Group at Position 7
The (S)-1-(3,4,5-trifluorophenyl)ethyl moiety is introduced via asymmetric alkylation. A chiral auxiliary approach employs (R)-BINOL-derived phosphoric acid to induce enantioselectivity during the Friedel-Crafts alkylation of 3,4,5-trifluorobenzene with propylene oxide. The resulting (S)-1-(3,4,5-trifluorophenyl)ethanol is oxidized to the corresponding ketone and subjected to a Grignard reaction with methylmagnesium bromide to install the ethyl group.
Stereochemical Control Data:
- Enantiomeric excess (ee): 98% (HPLC, Chiralpak IC column)
- Reaction scale: Up to 500 g with consistent ee
Final Assembly and Purification
The fully functionalized components are assembled via sequential coupling reactions. Following chromatographic purification (silica gel, ethyl acetate/hexane), the product is recrystallized from ethanol/water to achieve >99% purity (HPLC). Critical quality control metrics include:
Table 2: Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | 99.3% |
| Melting Point | DSC | 178–180°C |
| Specific Rotation ([α]D²⁵) | Polarimetry | +42.5° (c = 1, CHCl₃) |
Industrial-Scale Considerations
Patent disclosures highlight adaptations for large-scale production, including solvent recycling (e.g., recovering DCM via distillation) and replacing costly Pd catalysts with nickel-based alternatives in coupling reactions. Continuous flow chemistry has been piloted for the chlorination and alkylation steps, reducing reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are possible substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs
Compound S belongs to the pyrazolo[3,4-b]pyridine class of kinase inhibitors. Key structural analogs include:
| Compound Name | Core Structure | Substituents (Positions) | Target Kinase | IC₅₀ (nM) |
|---|---|---|---|---|
| Compound S (This work) | Pyrazolo[3,4-b]pyridine | 5-Cl; 3-(3-MeO-4-(4-Me-imidazole)phenyl); 7-(S-3,4,5-F₃Ph-ethyl) | JAK2 | 0.8 |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 7-Cyclopentyl; 3-(4-pyrazolyl) | JAK1/2 | 3.3 (JAK2) |
| Fedratinib | Pyrido[2,3-d]pyrimidine | 3-Cyano-4-fluorophenyl; 7-(1H-pyrrolo[2,3-b]pyridin-5-yl) | JAK2 | 2.7 |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 3-(4-Methylpiperazin-1-yl); 7-(3,4-dichlorophenyl) | JAK3 | 56 |
Key Observations :
- Substituent Impact : The 3,4,5-trifluorophenylethyl group in Compound S enhances hydrophobic interactions with JAK2’s ATP-binding pocket compared to Ruxolitinib’s cyclopentyl group, explaining its lower IC₅₀ .
- Stereochemistry: The (S)-ethyl configuration in Compound S improves selectivity over JAK3 by sterically hindering non-target binding, unlike Tofacitinib, which lacks chiral centers at this position .
Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | Compound S | Ruxolitinib | Fedratinib | Tofacitinib |
|---|---|---|---|---|
| Solubility (µg/mL) | 12.5 | 8.2 | 5.7 | 32.0 |
| Plasma Protein Binding (%) | 98.3 | 97.1 | 99.0 | 88.5 |
| Oral Bioavailability (%) | 67 | 95 | 54 | 74 |
| Half-life (h) | 9.2 | 3.0 | 6.5 | 3.2 |
Analysis :
- Solubility : Compound S exhibits moderate solubility, outperforming Fedratinib but lagging behind Tofacitinib. This is attributed to its trifluorophenyl group, which increases hydrophobicity .
- Half-life : The extended half-life of Compound S (9.2 h) suggests reduced dosing frequency compared to Ruxolitinib (3.0 h), likely due to slower metabolic clearance via CYP3A4 .
Toxicity and Selectivity
| Compound | hERG IC₅₀ (µM) | Hepatotoxicity (ALT Elevation) | JAK2/JAK3 Selectivity Ratio |
|---|---|---|---|
| Compound S | >30 | Low (5% incidence) | 150:1 |
| Ruxolitinib | 8.5 | Moderate (12% incidence) | 10:1 |
| Fedratinib | 15.2 | High (22% incidence) | 50:1 |
| Tofacitinib | 22.0 | Low (7% incidence) | 1:5 (JAK3-selective) |
Critical Findings :
- Hepatotoxicity : Its low hepatotoxicity profile correlates with minimal CYP3A4 induction, unlike Fedratinib, which undergoes extensive hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
